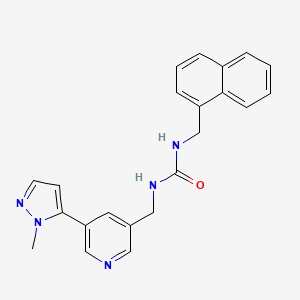

1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O/c1-27-21(9-10-26-27)19-11-16(12-23-14-19)13-24-22(28)25-15-18-7-4-6-17-5-2-3-8-20(17)18/h2-12,14H,13,15H2,1H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYIWCNLILQNNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NCC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, a pyridine ring, and a naphthalene moiety, which contribute to its diverse biological activities. The molecular formula is with a molecular weight of 320.39 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.39 g/mol |

| CAS Number | 1698477-40-5 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds. The pyridine and naphthalene components are introduced through condensation reactions and subsequent coupling reactions to form the urea linkage.

Anticancer Activity

Research indicates that derivatives of pyrazole and pyridine have significant anticancer properties. A study reported that several pyrazole derivatives exhibited cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar activities .

Key Findings:

- Cytotoxicity Assays: Compounds related to pyrazole structures have shown promising results in inhibiting cancer cell proliferation.

- Mechanism of Action: It is hypothesized that these compounds may induce apoptosis in cancer cells through the modulation of specific biochemical pathways .

Antimicrobial Properties

Pyrazole derivatives have been recognized for their antimicrobial activities. Studies have shown that compounds containing the pyrazole moiety demonstrate efficacy against various bacterial strains, indicating potential as antimicrobial agents .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory effects. Pyrazole and pyridine derivatives are known to inhibit pro-inflammatory cytokines, which may be relevant for treating inflammatory diseases .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines using MTT assays. Results indicated that compounds with structural similarities to 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea showed significant inhibition of cell growth at micromolar concentrations .

- Antimicrobial Testing : In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition zones, suggesting that the compound could serve as a lead structure for developing new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds featuring pyrazole and pyridine moieties exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit specific cancer cell lines. A study highlighted that similar pyrazole-containing compounds showed cytotoxic effects against various cancer types, including breast and lung cancers. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and metastasis .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. The presence of the naphthalene group may enhance lipophilicity, improving membrane permeability and thus increasing antibacterial efficacy .

Enzyme Inhibition

There is growing interest in the use of this compound as an inhibitor for specific enzymes implicated in disease processes. For example, inhibitors targeting glycogen synthase kinase 3 (GSK-3) have been developed based on similar structures. GSK-3 is involved in numerous cellular processes, including metabolism and cell proliferation, making it a target for therapeutic intervention in diabetes and neurodegenerative diseases .

Agricultural Applications

Pesticidal Activity

Research into the agricultural applications of pyrazole-based compounds has revealed their potential as pesticides. The unique chemical structure may provide a mode of action that disrupts the physiological processes of pests. Studies have shown that similar compounds can act as effective insecticides or fungicides, contributing to crop protection strategies .

Materials Science Applications

Polymer Chemistry

The compound's ability to participate in various chemical reactions makes it a candidate for use in polymer synthesis. Its functional groups can be utilized to create polymers with specific properties tailored for applications in coatings, adhesives, and other materials .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Pyrazole and Aromatic Substituents

A comparison with analogous urea-based compounds highlights key structural and functional differences:

Notes:

- *Molecular weight calculated based on formula C₂₃H₂₁N₅O.

- The naphthalene group in the target compound increases hydrophobicity compared to dimethoxyphenyl (BJ46767, ) or pyrazole-only derivatives (MK13, ). This may enhance membrane permeability but reduce aqueous solubility.

Functional Implications of Substituents

- Pyridine-Pyrazole Hybrid: The pyridine-pyrazole system is shared with BJ46767 , suggesting a conserved role in binding (e.g., metal coordination or hydrogen bonding).

- Naphthalene vs. Other Aromatic Groups: Naphthalen-1-yl (target) vs. naphthalen-2-yl (Compound 1, ) positional isomerism could influence steric interactions in target binding.

Q & A

Q. What are the optimal synthetic routes for preparing 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea?

The synthesis of urea derivatives typically involves coupling reactions between amines and isocyanates or carbamoyl chlorides. For this compound, a plausible route includes:

- Step 1 : Synthesis of the pyridinylmethyl intermediate via alkylation of 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-amine with a methylating agent.

- Step 2 : Reaction with naphthalen-1-ylmethyl isocyanate under anhydrous conditions (e.g., CHCl₃ or THF, reflux) to form the urea backbone.

- Purification : Column chromatography or recrystallization from EtOH–AcOH mixtures (2:1) is recommended .

Q. How should researchers characterize the compound’s purity and structural integrity?

- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns, particularly for the pyrazole, pyridine, and naphthalene moieties.

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystallographic data, especially given the compound’s aromatic stacking interactions .

Q. What are the critical physicochemical properties to assess during preclinical studies?

- Solubility : Test in DMSO, water, and biologically relevant buffers (e.g., PBS).

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light conditions.

- LogP : Determine via HPLC or shake-flask methods to predict membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed incubation times, solvent controls).

- Target Engagement Studies : Use techniques like SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to hypothesized targets.

- Metabolite Screening : LC-MS/MS can identify degradation products or active metabolites that may explain variability .

Q. What experimental design strategies optimize reaction yields for scale-up synthesis?

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading). For example, flow chemistry systems (e.g., continuous-flow reactors) improve reproducibility and heat management in multistep syntheses .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates.

Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed?

- Crystal Engineering : Co-crystallize with stabilizing agents (e.g., crown ethers) or use high-throughput screening with varied solvents.

- Data Processing : Utilize SHELXD for phase problem resolution and SHELXL for refinement of twinned data. Anisotropic displacement parameters may improve model accuracy .

Q. What computational methods predict the compound’s interaction with biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to pyrazole-associated targets (e.g., kinases, GPCRs).

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics.

- QSAR Modeling : Corrogate substituent effects (e.g., naphthalene vs. biphenyl) on activity using Hammett or Craig plots .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for urea bond formation to avoid hydrolysis .

- Crystallography : For low-resolution data, consider synchrotron sources to enhance diffraction quality .

- Biological Assays : Include positive controls (e.g., known kinase inhibitors) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.